5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Overview
Description
5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as TP or thienylpyrazole and has been studied extensively for its anti-inflammatory, analgesic, and anticancer effects.
Mechanism of Action
The mechanism of action of TP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. TP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects
Studies have found that TP has various biochemical and physiological effects on the body. TP has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). TP has also been found to inhibit the production of nitric oxide (NO), a molecule involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of TP is its potential as a therapeutic agent for inflammatory diseases and cancer. TP has been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of TP is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on TP. One area of interest is the development of TP analogs with improved solubility and bioavailability. Another area of research is the exploration of TP's potential as a therapeutic agent for other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of TP and its effects on the body.
Scientific Research Applications
TP has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research has been in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Studies have found that TP can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
properties
IUPAC Name |
(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-14-12(9-11-7-4-8-21-11)13(15(19)20)16-17(14)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFHYHVRFYCZAR-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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